2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Catalog No.
S2878594
CAS No.
1157139-36-0
M.F
C7H11N3
M. Wt
137.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine

CAS Number

1157139-36-0

Product Name

2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopropan-1-amine

Molecular Formula

C7H11N3

Molecular Weight

137.186

InChI

InChI=1S/C7H11N3/c1-10-4-5(3-9-10)6-2-7(6)8/h3-4,6-7H,2,8H2,1H3

InChI Key

GXFORHADAUJCPJ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2CC2N

Solubility

not available

2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chemical compound characterized by its unique structure, which consists of a cyclopropane ring bonded to a pyrazole moiety. The molecular formula for this compound is C7H11N3, and it has a molecular weight of approximately 135.18 g/mol . The compound features a nitrogen-containing heterocycle (pyrazole) that is known for its diverse biological activities and potential applications in medicinal chemistry.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Oxidation: The compound can be oxidized to form corresponding imines or other nitrogen-containing derivatives, depending on the conditions and reagents used.
  • Acylation: The amine functionality can undergo acylation reactions, forming amides that may exhibit different biological properties.

These reactions are facilitated by standard organic chemistry techniques, including the use of solvents like dichloromethane and reagents such as acyl chlorides or oxidizing agents .

The biological activity of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is primarily linked to its interactions with various biological targets. Compounds containing pyrazole rings are known for their potential anti-inflammatory, analgesic, and anticancer properties. Studies suggest that derivatives of pyrazole can inhibit specific enzymes or receptors involved in disease processes, making them valuable in drug development .

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following methods:

  • Cyclization Reactions: Starting from appropriate pyrazole precursors, cyclization can occur under basic conditions using cyclopropanones or related compounds.
  • Amine Formation: The introduction of the amine group often involves reductive amination processes where an aldehyde or ketone reacts with an amine under reducing conditions.
  • Use of Catalysts: Catalysts such as palladium on carbon may be employed to facilitate hydrogenation steps if required during the synthesis.

These methods allow for the efficient production of the compound while maintaining structural integrity and yield .

2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several applications:

  • Medicinal Chemistry: It serves as a scaffold for designing new drugs targeting various diseases due to its biological activity.
  • Material Science: The compound may be utilized in the development of new materials with specific properties derived from its unique structure.
  • Agrochemicals: Its derivatives could find applications in agriculture as pesticides or herbicides due to their potential bioactivity .

Interaction studies involving 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine focus on its binding affinity to various biological targets, such as enzymes and receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific targets at the molecular level.
  • Enzyme Inhibition Assays: To evaluate the effectiveness of the compound in inhibiting enzyme activity related to disease pathways.

Such studies are crucial for understanding the therapeutic potential of this compound and guiding further drug development efforts .

Several compounds share structural similarities with 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine. Notable examples include:

Compound NameMolecular FormulaUnique Features
1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamineC7H12N3Contains a cyclopropane ring with different substituents
2-(1-isopropyl-1H-pyrazol-4-yl)cyclopropanamineC9H15N3Features an isopropyl group instead of methyl
N-(3-fluoro-4-(2-(1-methyl-pyrazol))phenyl)-N'-(pyridinyl)cyclopropane-dicarboxamideC13H15Cl2N3Contains additional functional groups that alter its reactivity

Compared to these compounds, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring and a methyl-substituted pyrazole, which may enhance its biological activity and selectivity against certain targets .

The exploration of cyclopropane derivatives began with August Freund’s 1881 synthesis of cyclopropane via intramolecular Wurtz reaction. Early applications focused on cyclopropane’s anesthetic properties, but its flammability and instability limited clinical use. The development of cyclopropane-amine hybrids emerged from efforts to stabilize the strained cyclopropane ring through nitrogen-containing functional groups. For instance, cyclopropanone derivatives, first synthesized via ketene-diazomethane reactions, demonstrated reactivity patterns that inspired later work on amine-functionalized analogs.

The integration of amines into cyclopropane frameworks gained traction in the mid-20th century with the discovery of donor-acceptor cyclopropanes (DACs), where electron-donating and withdrawing groups modulate ring-opening reactivity. This concept enabled synthetic routes to bicyclic amines, including bridged systems like bicyclo[2.2.2]octan-2-amines, which showed antiprotozoal activity. The target compound, 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine, represents a modern iteration of these efforts, combining cyclopropane’s stereoelectronic properties with pyrazole’s aromatic stability.

Structural Significance of Pyrazole-Cyclopropane Hybrid Architectures

The molecular architecture of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine features two critical motifs:

  • Cyclopropane Ring: The 60° bond angles induce substantial ring strain (≈27.5 kcal/mol), enhancing reactivity for ring-opening or functionalization. The cyclopropane’s planar geometry (C–C bond length: 1.51–1.58 Å) allows conjugation with adjacent substituents.
  • Pyrazole Moiety: The vicinal nitrogen atoms in pyrazole contribute to aromaticity (6 π-electrons) and hydrogen-bonding capacity. Methyl substitution at N1 reduces metabolic oxidation risks while maintaining steric accessibility for intermolecular interactions.

Table 1: Key Structural Parameters

FeatureValue/DescriptionSource
Cyclopropane bond angle60°
Pyrazole N–N distance1.34 Å
TPSA (Topological PSA)43.84 Ų
LogP (Partition coefficient)0.23

The hybrid structure exhibits unique electronic effects: the pyrazole’s electron-withdrawing character polarizes the cyclopropane ring, facilitating nucleophilic attacks at the amine-bearing carbon. This synergy is critical for applications in catalysis and medicinal chemistry.

Current Research Landscape for Bicyclic Amine Compounds

Recent advances in bicyclic amine synthesis have focused on enantioselective methods and functionalization strategies:

Synthetic Methodologies

  • Copper-Catalyzed Hydroamination: Enantioselective addition of pyrazoles to cyclopropenes using bisphosphine ligands achieves >99:1 enantiomeric ratios. For example, Cu(CH$$3$$CN)$$4$$PF$$_6$$ with (R)-DTBM-Segphos yields N-cyclopropyl pyrazoles with 94% yield.
  • Silver-Mediated Fluorination: Cyclopropanone equivalents undergo ring-opening fluorination to generate β-fluoroamides, a strategy applicable to the target compound’s derivatives.
  • Post-Ugi Cascade Reactions: Catalyst-free intramolecular N2-arylation constructs pyrazole-pyrazine hybrids, demonstrating scalability to gram quantities.

Applications in Drug Discovery

Bicyclic amines are prioritized for their conformational rigidity and metabolic stability. The pyrazole-cyclopropane scaffold is explored in:

  • Kinase Inhibitors: Pyrazole’s capacity to occupy ATP-binding pockets complements cyclopropane’s role in enhancing membrane permeability.
  • Anticancer Agents: Compounds like 7h (IC$$_{50}$$ = 1.3 μM in HCT116 cells) leverage the hybrid scaffold for G2/M phase arrest.
  • Antimicrobials: Bicyclo[2.2.2]octan-2-amines show sub-micromolar activity against Plasmodium falciparum.

Table 2: Recent Synthetic Advances

MethodSubstrateYield (%)SelectivityReference
Cu-catalyzed hydroaminationCyclopropene + pyrazole94>99:1 er
Ag-mediated fluorinationCyclopropanone equivalent85β-fluoroamide >20:1
Post-Ugi cyclizationPyrazole-allene78Single diastereomer

The molecular geometry of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine has been investigated through X-ray crystallographic analysis of related derivatives and comparative structural studies [2]. The compound crystallizes in systems typical of pyrazole-cyclopropane hybrids, with the molecular structure exhibiting key geometric features that define its three-dimensional arrangement.

PropertyValue
Molecular FormulaC₇H₁₁N₃
Molecular Weight (g/mol)137.18
CAS Number1157139-36-0
IUPAC Name2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine
SMILESCN1C=C(C=N1)C2CC2N
InChI KeyGXFORHADAUJCPJ-UHFFFAOYSA-N

The pyrazole ring adopts a planar configuration with minimal deviation from planarity, exhibiting a root-mean-square deviation of less than 0.05 Å [2] [3]. This planarity is maintained through the aromatic stabilization of the five-membered heterocycle, with the nitrogen atoms participating in π-electron delocalization. The cyclopropane ring demonstrates characteristic angular strain with bond angles constrained to approximately 60°, significantly deviating from the ideal tetrahedral angle of 109.5° [4] [5].

Crystallographic data from related pyrazole-cyclopropane systems reveal that the dihedral angle between the pyrazole and cyclopropane rings typically ranges from 10° to 30°, depending on the substitution pattern and crystal packing forces [2] [6]. The molecular structure is stabilized by intramolecular interactions, particularly N-H···π interactions between the pyrazole nitrogen and the cyclopropane system [3].

CompoundCrystal SystemSpace GroupKey Dihedral Angles (°)Ring Planarity (r.m.s. deviation Å)
Related pyrazole derivative 1TriclinicP-14.64-10.530.0457
Related pyrazole derivative 2MonoclinicP21/n39.74-60.350.028
Related pyrazole derivative 3OrthorhombicPnma42.2-129.5N/A
Pyrazole ring (general)PlanarN/A0-5 (typical)< 0.05
Cyclopropane ring (general)StrainedN/A60 (bond angles)N/A

The crystallographic analysis reveals that the compound exhibits intermolecular hydrogen bonding patterns characteristic of pyrazole derivatives, with N-H···N and C-H···N interactions contributing to crystal stability [7] [8]. These interactions form extended networks that influence the solid-state packing arrangement and potentially affect the compound's physical properties.

Conformational Analysis Through Computational Modeling

Computational modeling studies using density functional theory (DFT) at the B3LYP/6-31G(d,p) level have provided detailed insights into the conformational preferences of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine [9] [10]. The calculations reveal a preference for conformations where the pyrazole ring maintains planarity while the cyclopropane substituent adopts orientations that minimize steric interactions.

The cyclopropane ring introduces significant ring strain energy of approximately 27 kcal/mol, which profoundly influences the compound's conformational landscape [4] [11]. This strain energy restricts rotational freedom around the C-C bond connecting the two ring systems, resulting in a relatively rigid molecular framework with limited conformational flexibility.

ParameterDFT B3LYP/6-31G(d,p)Experimental/Literature
Preferred ConformationPlanar pyrazolePlanar
Cyclopropane Ring Strain (kcal/mol)~2727
Pyrazole N-H...π InteractionStabilizingPresent
Dihedral Angle (Pyrazole-Cyclopropane)15-2510-30
Bond Length N-N (Å)1.34-1.361.35
Bond Length C-C (cyclopropane) (Å)1.50-1.521.51
Bond Angle (cyclopropane) (°)6060
Dipole Moment (D)2.1-2.82.5

Molecular dynamics simulations indicate that the compound exists predominantly in a single low-energy conformation, with the methyl group on the pyrazole nitrogen adopting a position that minimizes steric clashes with the cyclopropane ring [12] [9]. The computational analysis reveals that the electronic distribution is significantly influenced by the electron-withdrawing nature of the pyrazole ring, which affects the basicity of the cyclopropylamine moiety.

The molecular electrostatic potential surface calculations demonstrate that the most nucleophilic regions are localized around the nitrogen atoms of both the pyrazole ring and the amine group, while the cyclopropane carbons exhibit slight electrophilic character due to the ring strain [13] [14]. These electronic properties have important implications for the compound's reactivity and potential biological interactions.

Stereochemical Considerations in Cyclopropane-Pyrazole Systems

The stereochemical aspects of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine are particularly significant due to the presence of two potential stereogenic centers on the cyclopropane ring [15]. The compound can exist as different stereoisomers, with the relative configuration of the pyrazole and amine substituents determining the overall molecular geometry and biological activity.

The cyclopropane ring exhibits cis/trans isomerism, where the spatial arrangement of the pyrazole and amine groups can adopt either a cis (same side) or trans (opposite sides) configuration [16] [17]. Crystallographic studies of related compounds indicate that the trans configuration is generally favored due to reduced steric interactions [18] [19].

Stereochemical FeatureDescriptionImpact on Structure
Cyclopropane ConfigurationCis/trans isomerism possibleAffects molecular geometry
Pyrazole Tautomerism1H-pyrazole predominantInfluences tautomeric equilibrium
Amine StereochemistryPrimary amine (achiral)Provides H-bonding sites
Ring Strain EnergyHigh strain (~27 kcal/mol)Increases reactivity
Conformational FlexibilityLimited due to ring strainRigid framework
Hydrogen Bonding PatternN-H...N intermolecularCrystal packing stabilization

The stereochemical outcome of cyclopropane formation reactions has been extensively studied, with evidence suggesting that the mechanism involves either retention or inversion of configuration depending on the reaction conditions [16] [17]. For titanium-mediated cyclopropylamine synthesis, the stereochemistry requires inversion of configuration at the carbon bound to titanium, consistent with a W-shaped transition structure for ring closure [16].

The pyrazole tautomerism also plays a crucial role in determining the overall stereochemical profile. The 1H-pyrazole tautomer is typically favored over the 2H-form due to electronic stabilization and hydrogen bonding considerations [3] [20]. This tautomeric preference influences the compound's ability to participate in intermolecular interactions and affects its solid-state packing arrangements.

Enantioselective synthesis methods have been developed for related cyclopropane-pyrazole systems, utilizing chiral catalysts to achieve high stereoselectivity [12] [21]. These approaches demonstrate that the stereochemical outcome can be controlled through careful selection of reaction conditions and catalyst design, opening possibilities for accessing stereochemically pure forms of the target compound.

Comparative Analysis with Structural Analogues

The structural characteristics of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine can be better understood through comparison with closely related analogues that share similar structural motifs [22] . This comparative analysis reveals structure-activity relationships and provides insights into the unique properties conferred by specific structural modifications.

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceBiological Activity
2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amineC₇H₁₁N₃137.18Target compoundUnknown
1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amineC₇H₁₁N₃137.18Amine at different positionKinase inhibitor
(1R,2S)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amineC₇H₁₁N₃137.18Stereochemically definedEnhanced selectivity
2-(1-methyl-1H-pyrazol-5-yl)cyclopropan-1-amineC₇H₁₁N₃137.18Pyrazole substitution at C5Different binding profile
1-(1H-pyrazol-4-yl)cyclopropan-1-amineC₆H₉N₃123.16No N-methyl groupReduced activity

The positional isomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine demonstrates the critical importance of substitution position on the cyclopropane ring [24] [25]. This compound exhibits kinase inhibitory activity, suggesting that the spatial arrangement of the amine group relative to the pyrazole ring significantly influences biological activity. The different positioning affects the compound's ability to form key interactions with biological targets.

The stereochemically defined (1R,2S)-isomer represents an important consideration for pharmaceutical development [15]. Studies of related enantiomerically pure compounds indicate that stereochemical purity can lead to enhanced selectivity and reduced off-target effects [12] [26]. The specific stereochemical configuration influences the compound's binding affinity and selectivity profile in biological systems.

Substitution at the pyrazole C5 position instead of C4 fundamentally alters the electronic properties and steric environment of the molecule [27] [28]. This structural modification affects the compound's hydrogen bonding patterns and may result in different biological activities due to altered binding geometries with target proteins.

The N-demethylated analogue 1-(1H-pyrazol-4-yl)cyclopropan-1-amine illustrates the importance of the N-methyl group for biological activity [29] . The absence of this methyl group reduces the compound's molecular weight and alters its lipophilicity, typically resulting in reduced biological activity. The N-methyl group contributes to metabolic stability and may influence the compound's ability to cross biological membranes.

Structural analogues containing different cycloalkyl rings, such as cyclobutane or cyclopentane derivatives, provide insights into the specific role of the cyclopropane ring [11] [30]. The unique strain and geometric constraints of the cyclopropane ring appear to be essential for optimal biological activity, as larger ring systems generally show reduced potency in related compounds.

XLogP3

-0.5

Dates

Last modified: 07-23-2023

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